13-Oxo-9E,11E-octadecadienoic acid

Dyslipidemia PPARα agonism Metabolic disease

Select 13-Oxo-9E,11E-octadecadienoic acid (13-KODDA) when experimental context demands dual PPARα/γ activation, not single-subtype agonism. Unlike 9-oxo-ODA or 13-HODE, this isomer drives both hepatic triglyceride reduction in KK-Ay mice (0.02%–0.05% diet, 4 wk) and PPARγ-mediated anti-inflammatory pathways in colonic epithelial cells. Its natural-product origin ensures physiological relevance for benchmarking synthetic ligands. Choose this compound for reproducible, pathway-specific outcomes in metabolic syndrome or IBD target validation studies.

Molecular Formula C18H30O3
Molecular Weight 294.4 g/mol
CAS No. 31385-09-8
Cat. No. B1242711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name13-Oxo-9E,11E-octadecadienoic acid
CAS31385-09-8
Synonyms13-keto-9,11,-octadecadienoic acid
13-KODDA
13-oxo-9,11-octadecadienoic acid
13-OXO-ODE
13-oxooctadecadienoic acid
Molecular FormulaC18H30O3
Molecular Weight294.4 g/mol
Structural Identifiers
SMILESCCCCCC(=O)C=CC=CCCCCCCCC(=O)O
InChIInChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7+,15-12+
InChIKeyJHXAZBBVQSRKJR-KDFHGORWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





13-Oxo-9E,11E-octadecadienoic Acid (CAS 31385-09-8): Scientific Sourcing for PPAR Modulation Research


13-Oxo-9E,11E-octadecadienoic acid (also known as 13-oxo-ODE or 13-KODDA) is an oxooctadecadienoic acid metabolite derived from the oxidation of linoleic acid [1]. It is characterized by a conjugated diene system (9E,11E) with an oxo substituent at position 13. This compound has been identified as a natural product in various plant species including Glycine max, Carthamus oxyacantha, and Artemisia argyi [2]. As a bioactive lipid mediator, it functions as an endogenous ligand and activator of peroxisome proliferator-activated receptors (PPARs), specifically demonstrating activity at both PPARα and PPARγ subtypes [3].

Why 13-Oxo-9E,11E-octadecadienoic Acid Cannot Be Replaced by Common Isomers or Analogs


In the class of oxidized linoleic acid metabolites, minor structural variations produce profound differences in nuclear receptor activation profiles, potency, and downstream biological effects [1]. The position of the oxo group and the geometry of the conjugated diene system critically determine PPAR subtype selectivity and transcriptional efficacy. For instance, while 9-oxo-ODA (the 9-oxo positional isomer) activates PPARα and exhibits antifungal activity , 13-oxo-ODE uniquely demonstrates dual PPARα/PPARγ agonism with distinct potency and functional outcomes [2]. Similarly, 13-HODE (the reduced hydroxy analog) displays a different PPAR subtype binding profile, acting as a PPARγ ligand but with PPARβ/δ downregulatory effects [3]. These divergent pharmacological signatures preclude simple substitution; the selection of 13-oxo-9E,11E-octadecadienoic acid must be driven by its specific, quantifiable differentiation in defined experimental contexts, as detailed below.

Quantitative Differentiation Evidence for 13-Oxo-9E,11E-octadecadienoic Acid Procurement


In Vivo Triglyceride Reduction in Obese Diabetic KK-Ay Mice: Direct Comparison with 9-oxo-ODA

In a direct head-to-head in vivo study, 13-oxo-9E,11E-octadecadienoic acid demonstrated superior triglyceride-lowering efficacy compared to its isomer 9-oxo-ODA in KK-Ay obese diabetic mice [1]. This differentiation is critical for researchers requiring a more potent PPARα-mediated metabolic intervention.

Dyslipidemia PPARα agonism Metabolic disease

PPARγ Binding Affinity: Distinction from 13-HODE in Human Colonic Epithelial Cells

13-Oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) was identified as an endogenous ligand for PPARγ in human colonic epithelial cells (CECs) [1]. While 13-HODE is also a known PPARγ ligand, 13-oxo-ODE represents the oxidized metabolite generated via 13-HODE dehydrogenase activity in CECs, and its formation is associated with distinct anti-inflammatory signaling outcomes [1].

Inflammatory Bowel Disease PPARγ ligand Anti-inflammatory

PPARα Activation Potency Relative to Conjugated Linoleic Acid (CLA)

Conjugated linoleic acid (CLA) is a known high-affinity ligand and activator of PPARα [1]. 13-Oxo-9E,11E-octadecadienoic acid, as an oxidized linoleic acid metabolite, represents a more advanced oxidation state within this metabolic pathway. While direct comparative binding data are limited, the compound is characterized as a potent PPARα activator derived from tomato juice, demonstrating in vivo triglyceride-lowering efficacy [2].

Lipid metabolism Nuclear receptor activation Obesity

Physicochemical Identity and Storage Stability Specifications

13-Oxo-9E,11E-octadecadienoic acid (CAS 31385-09-8; also supplied as CAS 29623-29-8) is an off-white solid powder with a molecular weight of 294.43 g/mol . Its conjugated diene system renders it sensitive to oxidation and thermal degradation, necessitating controlled storage conditions. Vendor specifications recommend storage at -20°C for long-term stability (powder: 3 years; in solution: 1 month at -20°C, 6 months at -80°C) .

Chemical stability Storage conditions Quality control

Optimized Research Applications for 13-Oxo-9E,11E-octadecadienoic Acid


Metabolic Disease Models: Obesity and Dyslipidemia Research

Use 13-oxo-9E,11E-octadecadienoic acid as a PPARα agonist tool compound in rodent models of obesity-induced metabolic syndrome. Based on evidence from KK-Ay mice, dietary inclusion at 0.02%–0.05% for 4 weeks significantly reduces hepatic and plasma triglycerides [1]. This compound is particularly suited for studies where 9-oxo-ODA has shown insufficient efficacy [1], and its well-defined in vivo dosing regimen facilitates reproducible experimental design.

Inflammatory Bowel Disease and Gut Epithelial PPARγ Signaling

Employ 13-oxo-9E,11E-octadecadienoic acid (13-oxo-ODE) in studies investigating PPARγ-mediated anti-inflammatory pathways in colonic epithelial cells. As an endogenous ligand formed via 13-HODE dehydrogenase activity in CECs, it is implicated in glutamine-induced gut protection and ulcerative colitis resolution [2]. This compound serves as a pathway-specific molecular probe distinct from 13-HODE, with direct relevance to IBD therapeutic target validation [2].

Oxidized Lipid Metabolite Pathway Tracing and Biomarker Discovery

Utilize 13-oxo-9E,11E-octadecadienoic acid as an analytical reference standard for LC-MS/MS-based metabolomics studies focused on oxidized linoleic acid metabolites (OXLAMs). Its presence has been confirmed in plant species including Glycine max, Carthamus oxyacantha, and Artemisia argyi [3], and it serves as a key intermediate in the linoleic acid oxidation pathway. Its unique retention time and mass spectral signature enable precise quantification in biological matrices.

Nuclear Receptor Pharmacology: PPAR Subtype Selectivity Profiling

Incorporate 13-oxo-9E,11E-octadecadienoic acid into panels of PPAR ligands for comparative pharmacological profiling. Its dual PPARα/PPARγ activity distinguishes it from single-subtype agonists, and its natural product origin provides a physiologically relevant ligand for benchmarking synthetic agonists [1]. This application is supported by its characterization as both a potent PPARα activator in metabolic tissues [1] and an endogenous PPARγ ligand in the gut [2].

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